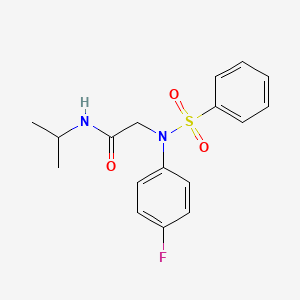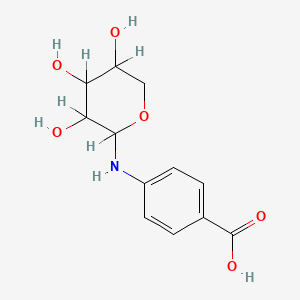![molecular formula C22H25N3O5S B4964050 4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4964050.png)
4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various cancers. This compound was first synthesized by Bayer Pharmaceuticals in the early 2000s and has since been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
作用机制
4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide 43-9006 inhibits the activity of several kinases involved in tumor growth and angiogenesis. It binds to the ATP-binding site of these kinases, preventing the transfer of phosphate groups to downstream signaling molecules. This results in the inhibition of tumor growth and angiogenesis.
Biochemical and Physiological Effects:
4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide 43-9006 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth and angiogenesis. In addition, 4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide 43-9006 has been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using 4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide 43-9006 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. It is also relatively easy to synthesize and can be obtained commercially. However, one limitation is that it has been shown to have off-target effects on other kinases, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide 43-9006. One area of research is the development of more specific inhibitors that target only the kinases involved in tumor growth and angiogenesis. Another area of research is the identification of biomarkers that can predict which patients will respond to 4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide 43-9006 treatment. Finally, the combination of 4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide 43-9006 with other cancer treatments, such as chemotherapy and radiation therapy, is an area of active research.
合成方法
The synthesis of 4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide 43-9006 involves a multi-step process that starts with the reaction of 4-aminobenzenesulfonamide and 4-nitrophenyl butyrate to form the intermediate compound 4-nitrophenyl 4-aminobenzenesulfonate. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst. The resulting compound is then reacted with 3,4-dimethyl-5-isoxazolecarboxylic acid to form the final product, 4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide 43-9006.
科学研究应用
4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide 43-9006 has been extensively studied for its potential therapeutic applications in various cancers. It has been shown to inhibit the activity of several kinases, including RAF kinase, VEGFR-2, and PDGFR-β, which are involved in tumor growth and angiogenesis. 4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide 43-9006 has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
属性
IUPAC Name |
4-butoxy-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-4-5-14-29-19-10-6-17(7-11-19)21(26)23-18-8-12-20(13-9-18)31(27,28)25-22-15(2)16(3)24-30-22/h6-13,25H,4-5,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADVWQQGPBNRSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=NO3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methyl-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4963992.png)


![3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B4964012.png)
![acetone O-[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxime](/img/structure/B4964020.png)


![N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide](/img/structure/B4964029.png)
![N,N'-[methylenebis(3-nitro-4,1-phenylene)]bis(2,4-dichlorobenzamide)](/img/structure/B4964034.png)
![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4964045.png)
![(cyclopropylmethyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propylamine](/img/structure/B4964062.png)
![4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-[2-(3-pyridinyloxy)ethyl]benzamide](/img/structure/B4964067.png)